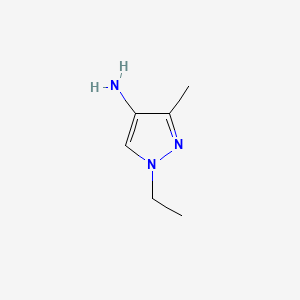

1-ethyl-3-methyl-1H-pyrazol-4-amine

Vue d'ensemble

Description

“1-ethyl-3-methyl-1H-pyrazol-4-amine” is a chemical compound with the empirical formula C6H13Cl2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives has been studied extensively. For instance, a study reported the successful synthesis of hydrazine-coupled pyrazoles, which were evaluated for their antileishmanial and antimalarial activities . Another study discussed the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol, which provides two difficultly separable regioisomeric pyrazoles .

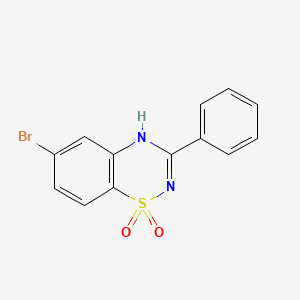

Molecular Structure Analysis

The molecular weight of “1-ethyl-3-methyl-1H-pyrazol-4-amine” is 198.09 . The SMILES string representation of the molecule is Cl.Cl.CCn1cc(N)c©n1 .

Chemical Reactions Analysis

There are several studies discussing the chemical reactions involving pyrazole derivatives. For example, a study reported a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . Another study discussed a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Research: Antimicrobial Agents

1-ethyl-3-methyl-1H-pyrazol-4-amine: serves as a core structure in the development of new antimicrobial agents. Its pyrazole ring is a common motif in compounds exhibiting antibacterial and antifungal activities . Researchers have been exploring various derivatives of this compound to develop medications that can combat resistant strains of bacteria and fungi.

Agricultural Chemistry: Herbicides

In the agricultural sector, derivatives of 1-ethyl-3-methyl-1H-pyrazol-4-amine are investigated for their herbicidal properties. The pyrazole moiety is known to interfere with the growth of weeds, providing a potential pathway for the development of new herbicides that are more effective and environmentally friendly .

Organic Synthesis: Catalyst Development

This compound is also utilized in organic synthesis, particularly in the development of catalysts. The nitrogen atoms in the pyrazole ring can act as coordination sites for metals, leading to the creation of novel catalytic systems that can be used in a variety of chemical reactions .

Material Science: Organic Semiconductors

The electronic properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine make it a candidate for use in organic semiconductors. Its molecular structure allows for the fine-tuning of electronic characteristics, which is crucial for the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Medicinal Chemistry: Anticancer Research

Pyrazole derivatives, including 1-ethyl-3-methyl-1H-pyrazol-4-amine , are being studied for their potential anticancer properties. The ability to modify the pyrazole ring provides a platform for the synthesis of compounds that can target specific cancer cells without harming healthy cells .

Biochemistry: Enzyme Inhibition

In biochemistry, 1-ethyl-3-methyl-1H-pyrazol-4-amine and its derivatives are explored as enzyme inhibitors. By binding to the active sites of enzymes, these compounds can regulate biochemical pathways, which is beneficial for treating diseases that arise from enzymatic imbalances .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole derivatives have been reported to have significant effects on various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects .

Propriétés

IUPAC Name |

1-ethyl-3-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-4-6(7)5(2)8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDVSWPSZQPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)

![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)

![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)